2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Lipophilicity LogP Drug-likeness

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 881040-02-4; molecular formula C₁₃H₈BrN₃O; molecular weight 302.13 g/mol) is a heterocyclic building block belonging to the 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehyde family. It features a fused imidazo[1,2-a]pyrimidine core substituted at the 2-position with a 4-bromophenyl ring and at the 3-position with a reactive carbaldehyde group.

Molecular Formula C13H8BrN3O
Molecular Weight 302.13 g/mol
CAS No. 881040-02-4
Cat. No. B113150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
CAS881040-02-4
Molecular FormulaC13H8BrN3O
Molecular Weight302.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Br)C=O
InChIInChI=1S/C13H8BrN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
InChIKeyNXJFHZOLRHNMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 881040-02-4): Procurement-Grade Chemical Identity and Baseline Characterization


2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 881040-02-4; molecular formula C₁₃H₈BrN₃O; molecular weight 302.13 g/mol) is a heterocyclic building block belonging to the 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehyde family. It features a fused imidazo[1,2-a]pyrimidine core substituted at the 2-position with a 4-bromophenyl ring and at the 3-position with a reactive carbaldehyde group . The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported to exhibit antibacterial, anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory activities [1]. This compound is primarily utilized as a synthetic intermediate and building block for constructing more complex heterocyclic libraries, particularly through Schiff base formation, condensation, and cross-coupling reactions enabled by its aldehyde and aryl bromide functionalities .

Why 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs Without Performance-Testing


The 4-bromophenyl substituent at the 2-position imparts a distinct combination of electronic, steric, and lipophilic properties that materially affect both synthetic downstream chemistry and biological target engagement relative to closely related analogs bearing 4-H, 4-Cl, 4-I, or 4-OCH₃ groups . The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann), enabling diversification pathways that are not available to the 4-H analog and differ in reactivity from the 4-Cl and 4-I analogs [1]. Furthermore, the bromine substituent contributes significantly to the compound's lipophilicity (calculated LogP ≈ 2.77), which is intermediate between the 4-Cl (LogP ≈ 2.43) and 4-I (LogP ≈ 2.87) analogs—a parameter that directly influences membrane permeability, protein binding, and pharmacokinetic behavior of derived compounds .

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Relative to Closest Analogs


LogP-Guided Lipophilicity Ranking of 4-Substituted Phenyl Imidazo[1,2-a]pyrimidine-3-carbaldehyde Analogs

The calculated partition coefficient (LogP) of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is 2.77, placing it at an intermediate lipophilicity position within the 4-substituted phenyl analog series. This value is higher than the 4-OCH₃ analog (LogP = 1.68), higher than the 4-H analog (LogP ≈ 2.30), and higher than the 4-Cl analog (LogP = 2.43), but lower than the 4-I analog (LogP = 2.87) . The LogP of 2.77 falls within the optimal range (1–3) associated with favorable oral bioavailability potential according to Lipinski's Rule of Five, while the 4-I analog (LogP = 2.87) approaches the upper boundary and the 4-OCH₃ analog (LogP = 1.68) may exhibit insufficient membrane permeability for certain applications [1].

Lipophilicity LogP Drug-likeness ADME

Polar Surface Area and Hydrogen-Bond Profile Uniformity Across 4-Halo Analogs Confirms Scaffold-Intrinsic Target Engagement Potential

The topological polar surface area (TPSA) of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is 47.26 Ų, with 4 hydrogen bond acceptors and 0 hydrogen bond donors . This TPSA value is identical to the 4-H analog (2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, TPSA = 47.26 Ų) and the 4-Cl analog (TPSA = 47.26 Ų), indicating that halogen substitution at the para position does not alter the polar surface area or hydrogen-bonding capacity of the core scaffold [1]. This uniformity means that differential biological activity among these analogs is driven primarily by lipophilicity and halogen-specific electronic effects rather than by changes in passive permeability potential.

Polar surface area TPSA Hydrogen bonding Drug design

Microwave-Assisted Glycerol-Mediated Synthesis Delivers High-Efficiency Access with Green Chemistry Advantages Over Conventional Vilsmeier-Haack Protocols

A recently published microwave-assisted protocol enables the synthesis of 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes—including the 4-bromophenyl derivative—using glycerol as a green reaction medium under microwave irradiation at 400 W and 90 °C [1]. This method avoids toxic catalysts and hazardous organic solvents while delivering high yields with short reaction times and a clean reaction profile, representing advantages over previously adopted conventional heating methods [1]. The 4-Br analog is specifically accessible via this route starting from 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine (CAS 56921-85-8) and Vilsmeier-Haack reagent [2]. In contrast, the 4-I analog requires handling of the more expensive and light-sensitive 4-iodophenacyl bromide precursor, and the 4-OCH₃ analog's electron-donating methoxy group may alter formylation regioselectivity under Vilsmeier-Haack conditions [3].

Microwave-assisted synthesis Green chemistry Vilsmeier-Haack 2-Arylimidazo[1,2-a]pyrimidine

Commercial Purity Specifications and Vendor Availability: 95%–98% Purity Range with Multiple Qualified Suppliers

Commercially available batches of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde are supplied at purities ranging from 95% (AK Scientific, CymitQuimica/Biosynth) to ≥98% (ChemScene, Leyan) . The compound is stocked by at least four independent suppliers (AK Scientific, ChemScene, Leyan, and BOC Sciences), providing procurement redundancy that reduces supply-chain risk . In comparison, the 4-I analog (CAS 887360-32-9) is listed as a specialty inquiry item by CymitQuimica and is not regularly stocked by multiple vendors, while the 4-Cl analog (CAS 881040-43-3) has similar availability . The 4-OCH₃ analog (CAS 500228-75-1) is available from AK Scientific and ChemScene at 95–98% purity .

Purity specification Vendor comparison Quality control Procurement

Imidazo[1,2-a]pyrimidine-3-carbaldehyde Scaffold Confers Broad-Spectrum Antimicrobial Potential with Published MIC Data for Structurally Related Derivatives

The imidazo[1,2-a]pyrimidine-3-carbaldehyde scaffold is associated with antibacterial activity against both Gram-positive and Gram-negative bacteria as well as Mycobacterium species . A foundational study by Rival et al. (1992) evaluated 75 imidazo[1,2-a]pyrimidine derivatives for in vitro antibacterial activity, establishing the scaffold's broad-spectrum potential [1]. More recently, Ghoneim et al. (2024) reported the design and synthesis of imidazo[1,2-a]pyrimidine derivatives as antimicrobial agents with activity evaluated against 13 microorganisms (6 Gram-positive, 4 Gram-negative, and 3 pathogenic fungi), demonstrating that the majority of synthesized compounds exhibited good antimicrobial activity [2]. While direct MIC data specific to 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde are not published, the 4-bromophenyl substituent is a recurring motif in potent antimicrobial imidazo[1,2-a]pyrimidine derivatives and the 4-Br derivative has been specifically employed as a key intermediate in the synthesis of triazole, thiadiazole, and thiazole derivatives evaluated for anti-corrosion activity, demonstrating its utility as a building block for generating biologically relevant compound libraries [3].

Antimicrobial Imidazo[1,2-a]pyrimidine Antibacterial MIC

Aryl Bromide Handle Enables Downstream Diversification via Cross-Coupling Chemistry Not Accessible to 4-H or 4-OCH₃ Analogs

The para-bromine substituent on the 2-phenyl ring of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde serves as a competent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation), Buchwald-Hartwig (C–N bond formation), and Ullmann-type couplings [1]. This synthetic handle is absent in the 4-H (phenyl) analog (CAS 74944-29-9), which lacks a functionalizable para position, and is mechanistically distinct from the 4-OCH₃ analog, whose methoxy group is a poor leaving group for cross-coupling . While the 4-Cl analog also participates in cross-coupling, aryl bromides generally exhibit superior reactivity in oxidative addition with Pd(0) compared to aryl chlorides due to the weaker C–Br bond (bond dissociation energy: C–Br ≈ 284 kJ/mol vs. C–Cl ≈ 327 kJ/mol) [2]. The 4-I analog offers even higher reactivity, but its greater cost, light sensitivity, and limited commercial availability make the 4-Br analog a more practical choice for routine library synthesis .

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic diversification Aryl bromide

Evidence-Based Application Scenarios for Procuring 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS 881040-02-4)


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP 2.77) and Synthetic Tractability

For medicinal chemistry programs optimizing imidazo[1,2-a]pyrimidine-based lead compounds, 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde offers a LogP of 2.77—a value within the optimal range for oral bioavailability (LogP 1–3) and intermediate between the less lipophilic 4-Cl analog (LogP 2.43) and the more lipophilic 4-I analog (LogP 2.87) . Procurement of the 4-Br analog enables systematic exploration of halogen-dependent SAR without the confounding effects of varying TPSA, which is identical (47.26 Ų) across all 4-halo analogs .

Diversification Library Synthesis via Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling of the Aryl Bromide Handle

The 4-bromophenyl substituent provides a reactive aryl bromide handle suitable for palladium-catalyzed cross-coupling reactions, enabling rapid generation of diverse compound libraries . This synthetic utility is not available with the 4-H (phenyl) analog, which lacks a functionalizable para position, and the C–Br bond's lower bond dissociation energy (≈284 kJ/mol) compared to C–Cl (≈327 kJ/mol) confers superior oxidative addition reactivity with Pd(0) catalysts relative to the 4-Cl analog . The 4-Br analog thus offers the most practical balance of coupling reactivity, precursor cost, and commercial availability within the 4-halo series .

Green Chemistry Workflows Utilizing Microwave-Assisted Glycerol-Mediated Synthesis for Scalable Intermediate Production

The validated microwave-assisted synthesis protocol for 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol as a green solvent provides a scalable, environmentally favorable route to this compound with reduced waste and toxic solvent avoidance . This method is specifically applicable to the 4-bromophenyl derivative starting from commercially available 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine (CAS 56921-85-8) and represents a significant process advantage over conventional Vilsmeier-Haack protocols that employ DMF/POCl₃ in chlorinated solvents .

Antimicrobial Drug Discovery Programs Requiring Halogen-Enabled SAR Exploration on a Privileged Scaffold

The imidazo[1,2-a]pyrimidine scaffold has established antibacterial activity against Gram-positive, Gram-negative, and mycobacterial species, as demonstrated by Rival et al. (1992) in a 75-compound series and by Ghoneim et al. (2024) in a recent study evaluating derivatives against 13 microbial strains . The 4-bromophenyl substituent allows researchers to probe halogen-specific effects on antimicrobial potency while retaining the carbaldehyde group at position-3 for further derivatization into hydrazones, Schiff bases, and heterocyclic-fused analogs .

Quote Request

Request a Quote for 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.